2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide
Description
Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry
The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. mdpi.commdpi.comnih.gov Its prevalence in a vast number of natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, as well as in numerous approved pharmaceuticals, has established it as a "privileged structure". mdpi.comnih.gov This designation reflects the ability of the indole nucleus to serve as a versatile template for designing compounds that can interact with a wide range of biological targets with high affinity. mdpi.comresearchgate.net
Rationale for Investigating 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide and Related Derivatives
The combination of the validated indole nucleus with a glyoxylamide functional group at the C-3 position creates the indole-3-glyoxamide scaffold. This specific arrangement has proven to be an excellent template for developing novel therapeutic agents because it is amenable to a wide array of structural modifications. mdpi.comnih.gov The glyoxylamide moiety is particularly important as it can play a crucial role in the molecule's orientation and binding within the active site of a biological target, often through hydrogen bond interactions. mdpi.com
The investigation of specific derivatives like this compound is driven by the principles of structure-activity relationship (SAR) studies. In drug discovery, researchers systematically synthesize and test a series of related compounds (analogs) to determine how specific structural changes affect their biological activity. By varying the substituent on the terminal amide nitrogen of the glyoxylamide side chain, scientists can modulate key physicochemical properties such as:
Steric Bulk: The size of the substituent can influence how well the molecule fits into the binding pocket of a target protein.
Target-Specific Interactions: The N-substituent can form specific hydrophobic or van der Waals interactions with the target, enhancing binding affinity and potency.
For instance, studies on related indole-3-glyoxamides have shown that N-alkyl groups with one to three carbon atoms can be important for achieving high efficacy in certain biological models. mdpi.com Therefore, synthesizing and evaluating the N-pentyl derivative is a logical step in a systematic exploration to optimize activity, potentially for anticancer, anti-inflammatory, or antiprion applications, which are common targets for this class of compounds. ajprd.comnih.govresearchgate.net
Overview of Current Academic Research Trajectories for Indole-Containing Acetamides
The broad therapeutic potential of the indole scaffold has led to diverse and active areas of academic research for its acetamide (B32628) and glyoxamide derivatives. Current investigations are largely concentrated on several key therapeutic areas, with a strong emphasis on developing novel agents for complex diseases.
Anticancer Research: This remains one of the most prominent fields for indole-3-glyoxamide and acetamide derivatives. Synthetic analogs are widely investigated as microtubule destabilizing agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. ajprd.com One notable example, Indibulin, is an indole-3-glyoxylamide (B122210) that has undergone clinical trials. ajprd.com Research involves creating new derivatives and testing their cytotoxicity against various human cancer cell lines, including those of the breast, liver, cervix, and prostate. nih.govmdpi.com
Anti-inflammatory and Antihyperglycemic Agents: Researchers are exploring the potential of these compounds to address inflammatory conditions and metabolic disorders. Studies have synthesized series of indole-3-glyoxamide derivatives that act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. nih.gov In a related trajectory, indole-3-acetamides have been synthesized and screened for their ability to inhibit the α-amylase enzyme, indicating potential as antihyperglycemic agents for managing diabetes. nih.gov
Antiviral and Antimicrobial Applications: The adaptability of the indole structure makes it a valuable scaffold for combating infectious diseases. Recent studies have identified indole acetamide derivatives as potent inhibitors of HIV-1 replication by targeting the Tat-mediated viral transcription process. nih.gov Other research has focused on synthesizing novel indole-based acetamides and evaluating their efficacy against various pathogenic bacteria and fungi, with some compounds showing promising antimicrobial activity. researchgate.net
Central Nervous System (CNS) Disorders: The indole-3-glyoxamide scaffold is also being investigated for its potential in treating neurodegenerative diseases. For example, extensive SAR studies have been conducted to develop libraries of these compounds that show potent activity in cell line models of prion disease. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-3-6-9-16-15(19)14(18)12-10-17-13-8-5-4-7-11(12)13/h4-5,7-8,10,17H,2-3,6,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMBLPYIVNHYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization for 2 1h Indol 3 Yl 2 Oxo N Pentylacetamide
Conventional Synthetic Routes to Indole-3-Glyoxamides
The traditional synthesis of indole-3-glyoxamides, including 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide, typically follows a two-step process involving the formation of a reactive intermediate followed by amidation.
Utilization of Indole-3-Glyoxylyl Chlorides
A primary and well-established method for synthesizing indole-3-glyoxamides involves the use of a highly reactive intermediate, indole-3-glyoxylyl chloride. chemimpex.comcymitquimica.com This acyl chloride is a versatile precursor that readily reacts with a variety of nucleophiles. chemicalbook.com Its utility stems from the electrophilic nature of the two carbonyl carbons, particularly the acyl chloride carbon, which is highly susceptible to nucleophilic attack. This intermediate is instrumental in developing various pharmaceutical agents due to its ability to modify biological pathways. chemimpex.com The general structure of this key intermediate is characterized by an indole (B1671886) ring connected to a glyoxylyl chloride moiety at the C3 position. sigmaaldrich.com
Amidation Reactions with Primary Amines (e.g., Pentylamine)
The final step in this conventional route is the amidation of the indole-3-glyoxylyl chloride intermediate. This is achieved by reacting the acyl chloride with a primary amine. For the synthesis of the target compound, pentylamine is the specific primary amine required. The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the pentylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a new amide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. nih.gov This direct amidation is a common strategy for creating a diverse library of 3-aminoindoles. nih.govresearchgate.net
Precursor Synthesis Strategies (e.g., Oxalyl Chloride Mediated Reactions)
The crucial intermediate, indole-3-glyoxylyl chloride, is most commonly synthesized through the reaction of indole with oxalyl chloride. sciencemadness.org This reaction is a form of Friedel-Crafts acylation. The high reactivity of the indole ring at the C3 position allows the reaction to proceed, often without the need for a strong Lewis acid catalyst that is typically required for Friedel-Crafts reactions with less reactive aromatic compounds. sciencemadness.org The reaction is generally performed in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107). nih.gov In some procedures, a catalytic amount of dimethylformamide (DMF) is added to facilitate the formation of the Vilsmeier reagent as the active electrophile. orgsyn.org This method provides a direct and efficient route to the necessary indole-3-glyoxylyl chloride precursor. researchgate.net
Table 1: Overview of Conventional Synthesis Steps
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1. Precursor Synthesis | Indole | Oxalyl Chloride, Diethyl Ether | Indole-3-glyoxylyl chloride | nih.govsciencemadness.org |
| 2. Amidation | Indole-3-glyoxylyl chloride, Pentylamine | Triethylamine, THF | This compound | nih.gov |
Novel and Green Chemistry Approaches in Synthesis
In line with the principles of sustainable chemistry, recent research has focused on developing more efficient and environmentally benign methods for the synthesis of indole derivatives.
One-Pot Multicomponent Reactions for Indole-Glyoxamide Scaffolds
One-pot multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules from simple starting materials in a single step, thus avoiding the isolation of intermediates. mdpi.com For the synthesis of indole-glyoxamide scaffolds, an MCR could involve the reaction of indole, oxalyl chloride, and an amine in a single reaction vessel. researchgate.net This approach is advantageous as it reduces reaction time, solvent usage, and waste generation. researchgate.net The development of such methodologies for indole derivatives is an active area of research, aiming to provide rapid access to libraries of bioactive compounds. nih.govrug.nl
Table 2: Comparison of Synthetic Approaches
| Feature | Conventional Route | One-Pot MCR |
| Number of Steps | Two or more | One |
| Intermediate Isolation | Required | Avoided |
| Solvent/Reagent Usage | Higher | Lower |
| Time Efficiency | Lower | Higher |
| Atom Economy | Generally lower | Generally higher |
Catalytic Approaches (e.g., Metal-Catalyzed, Organocatalysis)
The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. nih.gov In the context of indole synthesis and functionalization, both metal-based catalysts and organocatalysts have been employed. organic-chemistry.org
Metal-Catalyzed Reactions: Palladium-catalyzed reactions, for instance, are widely used for C-N bond formation and have been applied to the synthesis of various indole derivatives. aalto.fi While not directly reported for the final amidation step in this specific synthesis, metal catalysts could be envisioned in alternative routes, for example, through carbonylative coupling reactions.
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and green chemistry. rsc.org Proline and its derivatives are examples of organocatalysts used in aldol (B89426) and Mannich reactions. nih.gov For the synthesis of indole derivatives, organocatalysts can promote reactions under mild conditions, often with high stereoselectivity, providing an attractive alternative to metal-based systems. nih.govnih.gov For example, the Friedel-Crafts reaction between indoles and glyoxylate (B1226380) imines can proceed spontaneously or be catalyzed to produce indolylglycine derivatives. researchgate.net These principles could be adapted to develop catalytic routes to indole-glyoxamides.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. While specific microwave-assisted protocols for this compound are not extensively detailed in the literature, the general approach for the synthesis of related N-substituted indol-3-yl-oxoacetamides can be adapted. researchgate.net
The synthesis typically involves the reaction of (1H-indol-3-yl)-oxoacetyl chloride with n-pentylamine. Under microwave irradiation, this reaction can be completed in a significantly shorter time compared to conventional heating methods. The key advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can lead to a reduction in side product formation.
A typical microwave-assisted procedure would involve dissolving (1H-indol-3-yl)-oxoacetyl chloride and n-pentylamine in a suitable solvent within a microwave-safe reaction vessel. A base, such as triethylamine or diisopropylethylamine, is often added to neutralize the hydrochloric acid generated during the reaction. The vessel is then sealed and subjected to microwave irradiation at a specific temperature for a set duration.
The table below illustrates a hypothetical comparison between conventional and microwave-assisted synthesis for the preparation of an N-alkyl-2-(1H-indol-3-yl)-2-oxoacetamide, based on general observations in related syntheses.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4-8 hours | 10-30 minutes |
| Temperature | Reflux | 80-120 °C |
| Yield | Moderate to Good | Good to Excellent |
| Side Products | Potential for more impurities | Generally cleaner reaction profile |
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, and reaction time.
The choice of solvent can significantly influence the rate and outcome of the acylation reaction. The ideal solvent should be inert to the reactants and products, have a suitable boiling point for the reaction temperature, and be able to dissolve the starting materials.
For the synthesis of N-alkyl amides from acid chlorides, a variety of solvents can be employed. The polarity of the solvent can play a crucial role. Aprotic solvents are generally preferred to avoid side reactions with the acid chloride. Dichloromethane (B109758) (DCM) and tetrahydrofuran (THF) are commonly used solvents for this type of transformation. researchgate.netnih.gov In some cases, polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate the reaction rate. A systematic screening of solvents is often necessary to identify the optimal medium for a specific substrate combination.
The following table presents plausible results from a solvent screening study for the synthesis of an N-alkyl-2-(1H-indol-3-yl)-2-oxoacetamide.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Dielectric Constant | Yield (%) |
| 1 | Dichloromethane (DCM) | 9.1 | 85 |
| 2 | Tetrahydrofuran (THF) | 7.6 | 82 |
| 3 | Acetonitrile (B52724) (MeCN) | 37.5 | 75 |
| 4 | N,N-Dimethylformamide (DMF) | 36.7 | 90 |
| 5 | Toluene | 2.4 | 65 |
The reaction temperature and duration are critical parameters that require careful optimization. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of degradation products or other side reactions. Conversely, lower temperatures may result in incomplete reactions or excessively long reaction times.
For the synthesis of this compound, a temperature range of room temperature to the reflux temperature of the chosen solvent is typically explored. Time-course studies are conducted at the optimal temperature to determine the point at which the reaction reaches completion, thereby avoiding unnecessary heating that could lead to product degradation.
The following table illustrates a hypothetical optimization of temperature and time for the synthesis.
Table 3: Optimization of Temperature and Time
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 25 (Room Temp) | 8 | 70 |
| 2 | 40 | 4 | 85 |
| 3 | 60 | 2 | 95 |
| 4 | 80 | 2 | 95 (with some impurity formation) |
Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the pure this compound. A typical isolation procedure for a research-scale synthesis begins with quenching the reaction mixture, often with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and the generated HCl.
The crude product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with brine to remove residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
For purification, column chromatography is a widely used technique. nih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A suitable eluent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate), is used to separate the desired product from impurities. The polarity of the eluent is gradually increased to elute the product. The fractions containing the pure compound, as determined by thin-layer chromatography (TLC), are collected and the solvent is evaporated to afford the purified this compound.
In some instances, if the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step to obtain a highly pure crystalline material.
Advanced Spectroscopic and Structural Characterization of 2 1h Indol 3 Yl 2 Oxo N Pentylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of a compound in solution. A full suite of NMR experiments would be required for an unambiguous structural assignment of 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide.
Proton NMR (¹H NMR) for Chemical Shift and Coupling Analysis
A ¹H NMR spectrum would provide information on the chemical environment of each proton in the molecule. The expected signals would include those for the aromatic protons of the indole (B1671886) ring, the N-H proton of the indole, the amide N-H proton, and the aliphatic protons of the pentyl chain. The integration of these signals would correspond to the number of protons, and the splitting patterns (coupling) would reveal adjacent proton relationships.
Table 1: Predicted ¹H NMR Data No experimental data available.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | Broad singlet | - | - |
| Indole H-2, H-4 to H-7 | Aromatic region | Various | Various |
| Amide N-H | Triplet | - | ~5-6 |
| Pentyl CH₂ (adjacent to NH) | Multiplet | - | - |
| Pentyl (CH₂)₃ | Multiplet | - | - |
| Pentyl CH₃ | Triplet | - | ~7 |
Carbon-13 NMR (¹³C NMR, DEPT) for Carbon Framework Elucidation
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, revealing the carbon skeleton. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This would allow for the complete assignment of the carbon signals from the indole ring, the two carbonyl groups, and the pentyl chain.
Table 2: Predicted ¹³C NMR Data No experimental data available.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (keto) | ~180-190 |
| C=O (amide) | ~160-170 |
| Indole C-2 to C-7a | ~110-140 |
| Pentyl CH₂ (adjacent to NH) | ~40 |
| Pentyl (CH₂)₃ | ~20-30 |
| Pentyl CH₃ | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the proton sequences within the indole ring and the pentyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule, such as linking the pentyl group to the amide nitrogen and the indole ring to the glyoxyl moiety.
Mass Spectrometry (MS) for Molecular Formula Validation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)
HRMS with a soft ionization technique like ESI would be used to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This high-precision measurement allows for the unambiguous determination of the molecular formula (C₁₅H₁₈N₂O₂) by comparing the experimental mass to the calculated mass.
Table 3: Predicted HRMS Data No experimental data available.
| Ion | Calculated m/z | Found m/z |
| [C₁₅H₁₈N₂O₂ + H]⁺ | 259.1441 | - |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of the compound. A pure sample would ideally show a single chromatographic peak. The mass spectrometer would confirm the identity of the compound eluting at that retention time by detecting its molecular weight.
Table 4: Predicted LC-MS Data No experimental data available.
| Retention Time (min) | Detected Ion (m/z) | Purity (%) |
| - | - | - |
Chromatographic and Spectrophotometric Techniques for Characterization
The elucidation of the chemical and physical properties of this compound relies on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is paramount for assessing purity, while Thin-Layer Chromatography (TLC) serves as a vital tool for monitoring reaction progress and guiding purification. Spectroscopic methods, including Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, offer insights into the molecular structure by identifying functional groups and analyzing the electronic transitions within the molecule.
Analytical HPLC is a cornerstone for determining the purity of synthesized compounds like this compound. A typical reverse-phase HPLC method would be employed to separate the target compound from any starting materials, by-products, or degradation products. The purity is generally assessed by integrating the peak area of the analyte and expressing it as a percentage of the total peak area in the chromatogram.
For a compound of this nature, a C18 column is a suitable stationary phase, offering effective separation based on hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous component (often with a modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore exhibits strong absorbance.
Table 1: Representative HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12-15 minutes |
Note: The expected retention time is an estimate and can vary based on the specific HPLC system and exact gradient conditions.
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. TLC is also crucial in developing an optimal solvent system for purification by column chromatography.
A silica (B1680970) gel plate typically serves as the stationary phase. The choice of mobile phase (eluent) is critical and is determined by the polarity of the compounds to be separated. For a molecule with the polarity of an N-pentyl indole-glyoxylamide, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) would be appropriate. The separated spots on the TLC plate are visualized under UV light, where the indole ring will fluoresce, or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.
Table 2: Typical TLC Conditions and Expected Rf Value
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf Value | ~0.4 - 0.5 |
Note: The Rf value is dependent on the exact solvent composition and chamber saturation.
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds can be determined. For this compound, the IR spectrum would be expected to show distinct peaks corresponding to the N-H and C=O stretching vibrations, which are key features of its structure.
The presence of the indole N-H, the amide N-H, and the two carbonyl groups (α-keto and amide) would give rise to characteristic absorption bands. The aliphatic C-H stretches of the pentyl group would also be observable.
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 | Indole N-H | Stretching |
| ~3300 | Amide N-H | Stretching |
| 2950-2850 | Aliphatic C-H | Stretching |
| ~1710 | α-Keto C=O | Stretching |
| ~1670 | Amide I C=O | Stretching |
| ~1540 | Amide II N-H | Bending |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The indole ring system in this compound is a strong chromophore that absorbs UV radiation. The absorption spectrum is characterized by one or more absorption maxima (λmax), which are indicative of the electronic structure of the molecule.
The spectrum is typically recorded in a solvent such as methanol or ethanol. The indole chromophore generally exhibits two main absorption bands, a stronger band around 220 nm and a weaker, more complex band in the region of 260-290 nm. The presence of the α-keto-amide side chain can influence the position and intensity of these absorptions.
Table 4: Expected UV-Vis Absorption Maxima
| Wavelength (λmax, nm) | Solvent | Electronic Transition |
| ~220 | Methanol | π → π |
| ~280 | Methanol | π → π |
Computational and Theoretical Investigations of 2 1h Indol 3 Yl 2 Oxo N Pentylacetamide
Molecular Docking Studies for Predictive Binding Assessment
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide, might interact with a macromolecular target, typically a protein.
In the absence of specific studies on this compound, a typical molecular docking workflow would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant protein target. For indole (B1671886) derivatives, common targets include enzymes like kinases, polymerizing proteins like tubulin, or various receptors. nih.govacs.org The output of such a study would be a set of possible binding poses, ranked by a scoring function that estimates the binding affinity.
Illustrative Binding Mode Analysis Below is a hypothetical data table illustrating the kind of information a molecular docking study might provide for a target protein.
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Indole N-H | Asp123 (Backbone C=O) | 2.9 |
| Hydrogen Bond | Amide C=O | Gln78 (Side Chain N-H) | 3.1 |
| Hydrophobic | Pentyl Chain | Leu45, Val52, Ile99 | 3.5 - 4.0 |
| Pi-Stacking | Indole Ring | Phe150 | 4.5 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
A crucial part of analyzing docking results is the detailed examination of the intermolecular forces. For this compound, the analysis would focus on:
Hydrogen Bonding: The glyoxylamide moiety is particularly adept at forming hydrogen bonds, which are highly directional and contribute significantly to binding affinity and specificity. nih.gov The N-H of the indole and the amide, as well as the two carbonyl oxygens, are all potential hydrogen bond donors or acceptors. A detailed analysis would map out the network of these bonds within the protein's binding pocket.
Hydrophobic Interactions: The pentyl group and the indole ring system can form van der Waals and hydrophobic interactions with nonpolar residues in the binding site. The flexibility of the pentyl chain would allow it to adopt a conformation that maximizes these favorable contacts.
A thorough study would quantify these interactions to build a comprehensive picture of the binding thermodynamics.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles.
Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of molecules. researchgate.netresearchgate.net For this compound, DFT calculations could provide insights into:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. acs.org
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is useful for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.net
Illustrative DFT-Calculated Properties The following table provides an example of the kind of data that would be generated from DFT calculations.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.2 D |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. wikipedia.orgusp.brnumberanalytics.com While often less accurate than DFT for energies, it is a valuable tool for:
Conformational Analysis: By systematically rotating the rotatable bonds in this compound (e.g., the bonds in the pentyl chain and the amide bond), HF calculations can be used to map out the potential energy surface and identify low-energy conformers. This is important because the bioactive conformation of a molecule is often one of its low-energy states. The HF method provides a foundational understanding of the molecule's intrinsic conformational preferences. gatech.edu
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
While molecular docking provides a static picture of binding, molecular dynamics (MD) simulations can explore the dynamic nature of the ligand-protein complex over time. chemmethod.com An MD simulation of this compound bound to a target protein would involve solving Newton's equations of motion for the atoms of the system, providing a trajectory that reveals:
Conformational Landscape: The simulation would show how the N-pentyl chain and other flexible parts of the molecule move and adapt within the binding site. This can reveal alternative binding modes or conformational substates that are not identified in docking.
Flexibility and Stability: By analyzing the fluctuations of atomic positions over time (e.g., by calculating the root-mean-square fluctuation, RMSF), one can assess the flexibility of different parts of the molecule and the protein. It would also be possible to evaluate the stability of key interactions, such as hydrogen bonds, observed in docking studies. chemmethod.com For example, a stable hydrogen bond would be maintained for a large percentage of the simulation time.
Exploration of Conformational Flexibility and Rotational Barriers
The conformational flexibility of this compound is a key determinant of its interaction with biological targets. This flexibility primarily arises from the rotation around several single bonds, particularly the amide bond (CO-NH) and the bond connecting the glyoxylic unit to the indole ring.
Below is a table summarizing the typical rotational energy barriers for related amide compounds, providing a comparative context.
| Compound Class | Typical Rotational Barrier (kcal/mol) | Notes |
| Secondary Amides | 15 - 25 | The barrier is primarily due to the partial double bond character of the C-N bond. |
| N,N-dimethylformamide (DMF) | ~21 | A well-studied example of a simple amide. |
| N-alkyl-glyoxalylamides | Not specifically reported | Expected to be within the typical range for secondary amides. |
Ligand-Protein Dynamics and Stability of Complexes
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of a ligand when bound to a protein, providing insights into the stability of the complex and the nature of the interactions. While specific MD simulation studies for this compound are not available in the reviewed literature, studies on other indole derivatives offer a framework for understanding its potential behavior.
The stability of a ligand-protein complex in an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. A stable complex will typically show a low and converging RMSD value. Furthermore, analysis of the interaction energies between the ligand and the protein can quantify the contributions of different residues to the binding affinity.
For a hypothetical complex involving this compound, one would expect the indole core to anchor the molecule in a hydrophobic pocket, while the glyoxylamide linker and the N-pentyl chain explore the conformational space within the binding site to optimize interactions. The flexibility of the pentyl chain could allow it to adapt to the specific topology of the binding pocket, potentially contributing to binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity. These methods are instrumental in drug discovery for predicting the activity of new compounds and for identifying the key chemical features responsible for their biological effects.
Development of 4D-QSAR Models for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While 2D and 3D-QSAR are widely used, 4D-QSAR extends these models by incorporating the conformational flexibility of the ligands and the dynamic nature of ligand-receptor interactions. nih.govtandfonline.com
A 4D-QSAR study involves generating an ensemble of conformations for each molecule in a dataset, typically through molecular dynamics simulations. nih.govmdpi.com These conformations are then used to generate descriptors that capture the spatio-temporal properties of the molecules. These descriptors can include information about the probability of finding a particular atom or functional group in a specific region of space over time. By correlating these dynamic descriptors with the biological activity of the compounds, a predictive 4D-QSAR model can be developed. nih.govtandfonline.com
While no specific 4D-QSAR models have been reported for this compound, the general methodology has been successfully applied to various classes of compounds, including other indole derivatives. nih.gov The development of such a model for a series of N-alkyl-2-(1H-indol-3-yl)-2-oxoacetamides would involve:
Data Set Selection: A series of analogs with varying N-alkyl substituents and corresponding biological activity data would be required.
Conformational Sampling: Molecular dynamics simulations would be performed for each compound to generate a representative ensemble of conformations.
Descriptor Calculation: 4D descriptors would be calculated from the conformational ensembles.
Model Building: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, would be used to build a regression model correlating the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
The resulting 4D-QSAR model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.
Identification of Essential Pharmacophoric Features for Biological Interaction
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling aims to identify these essential features and their spatial arrangement.
For the indole-3-glyoxylamide (B122210) scaffold, several key pharmacophoric features can be postulated based on its chemical structure and the known interactions of related compounds:
Hydrogen Bond Donor: The N-H group of the indole ring is a crucial hydrogen bond donor.
Aromatic/Hydrophobic Region: The indole ring itself provides a large, flat hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions.
Hydrogen Bond Acceptors: The two carbonyl oxygen atoms of the glyoxylamide linker are strong hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group of the amide can also act as a hydrogen bond donor.
Hydrophobic Feature: The N-pentyl chain provides a flexible hydrophobic region that can interact with hydrophobic pockets in a binding site.
A hypothetical pharmacophore model for this compound is presented below, highlighting these key features.
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Aromatic Ring | The indole nucleus | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor (HBD) | Indole N-H | Forms key hydrogen bonds with receptor |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygens of the glyoxylamide moiety | Accepts hydrogen bonds from receptor residues |
| Hydrogen Bond Donor (HBD) | Amide N-H | Can donate a hydrogen bond to the receptor |
| Hydrophobic Group | The N-pentyl chain | Occupies and interacts with hydrophobic pockets in the receptor |
The relative importance and spatial arrangement of these features would be specific to the particular biological target. Computational pharmacophore modeling studies, often based on a set of active and inactive molecules, can be used to generate and validate a more precise 3D pharmacophore model. This model can then be used for virtual screening of compound libraries to identify new potential hits with the desired biological activity.
Structure Activity Relationship Sar Studies for Molecular Interaction Insights
Impact of N-Alkyl Chain Variations on Biological Interactions
The N-alkyl substituent on the terminal acetamide (B32628) plays a pivotal role in modulating the biological activity of indol-3-ylglyoxamides. The length, branching, and terminal functionalization of this chain can significantly influence binding affinity and selectivity for various protein targets.
Influence of Pentyl Group Length and Branching on Binding Affinity
The length of the N-alkyl chain is a critical determinant of biological activity. For certain targets, such as cannabinoid receptors, a chain length of five carbons, as seen in the N-pentyl group of the title compound, appears to be optimal for achieving high-affinity binding. This suggests that the binding pocket of these receptors has a hydrophobic sub-pocket that favorably accommodates a pentyl chain.
While direct SAR studies on the branching of the N-pentyl group in 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that introducing branching, such as an isopentyl or neopentyl group, would likely alter the compound's conformational flexibility and steric profile. Such modifications could either enhance or diminish binding affinity depending on the topology of the receptor's binding site. For instance, a more compact, branched chain might fit more snugly into a constrained hydrophobic pocket, whereas a linear chain might be preferred for deeper, narrower pockets.
A study on N,N-dialkyl-2-phenylindol-3-ylglyoxylamides as ligands for the translocator protein (TSPO) revealed that double substitution on the amide nitrogen was a key requirement for optimal interaction. nih.gov This highlights the importance of the substitution pattern on the amide nitrogen in influencing binding.
Table 1: Effect of N-Alkyl Chain Length on Cannabinoid Receptor Binding Affinity
| Compound | N-Alkyl Chain | Target | Binding Affinity (Ki) |
| Analog 1 | Pentyl | CB2 Receptor | 6.2 nM |
Note: Data extracted from a study on indol-3-yl-oxoacetamides as CB2 ligands.
Effects of Terminal Substituents on the Pentyl Chain
The introduction of terminal substituents on the N-pentyl chain offers a strategy to probe for additional interactions within the binding site and to modify the physicochemical properties of the molecule, such as solubility and metabolic stability. Common terminal substituents include hydroxyl, amino, and halogen groups.
A hydroxyl group can introduce a hydrogen bond donor and acceptor, potentially forming new interactions with polar residues in the receptor. An amino group can be protonated at physiological pH, introducing a positive charge that could engage in ionic interactions or hydrogen bonding. Halogen atoms, such as fluorine or chlorine, can modulate the lipophilicity of the chain and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The precise effect of any given substituent is highly dependent on the specific biological target.
Influence of Substitutions on the Indole (B1671886) Ring System
The indole ring is a key pharmacophoric element, and substitutions on this bicyclic system can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.
Positional Effects of Substituents on Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) is a potential hydrogen bond donor, and its proton is slightly acidic. This N-H group can be crucial for anchoring the molecule to certain biological targets. mdpi.com Studies on various indole derivatives have shown that N1-unsubstituted compounds often exhibit potent biological activities, including antioxidant effects, as the N-H proton can participate in radical scavenging mechanisms. nih.gov
However, substitution at the N1 position can also be advantageous. For instance, in a series of indol-3-ylglyoxylamides designed as anticancer agents, the introduction of simple alkyl groups at the N1-position led to a decrease in cytotoxic activity. Conversely, for other targets, N1-alkylation can enhance potency by providing additional hydrophobic interactions or by orienting the rest of the molecule for optimal binding. For example, the presence of a p-chlorobenzyl group at N1 was a feature of a potent tubulin polymerization inhibitor. researchgate.net
Table 2: Influence of N1-Substitution on Biological Activity
| Compound Series | N1-Substituent | Biological Effect |
| Indole-3-glyoxylamides | Unsubstituted (N-H) | Often crucial for binding to certain receptors via hydrogen bonding. mdpi.com |
| Indole derivatives | Unsubstituted (N-H) | Can contribute to antioxidant activity. nih.gov |
| Indolyl oxoacetamides | Simple alkyl groups | Loss of cytotoxic activity in some cancer cell lines. mdpi.com |
Substituent Effects on Indole Carbon Positions (C2, C3, C4-C7)
Substitutions at the carbon atoms of the indole ring provide a means to fine-tune the molecule's properties. The electronic nature and position of these substituents are critical.
C2 and C3 Positions: The this compound scaffold has the glyoxamide moiety at the C3 position. The C2 position is also a common site for modification. Studies on indole-2- and 3-carboxamides have highlighted the importance of these positions for enzymatic inhibition. nih.gov
C4-C7 Positions (Benzene Ring): The benzene (B151609) portion of the indole ring offers multiple positions for substitution.
C4 Position: Direct functionalization at the C4 position has been historically challenging but is of significant interest due to the unique biological profiles of C4-substituted indoles. nih.gov
C5 Position: In a series of indol-3-ylglyoxylamides, substitutions at the C5 position with groups like nitro (NO2) were shown to influence the binding pose of the molecule within the receptor. nih.gov
C6 Position: For indole-3-glyoxylamides developed as anti-prion agents, introducing electron-withdrawing substituents at the C6 position was found to enhance biological activity by up to an order of magnitude and improve metabolic stability. nih.gov
C7 Position: Bulky substituents are often better tolerated at the C7 position compared to other positions on the benzene ring of the indole nucleus. nih.gov
Table 3: Effect of Indole Ring Substitution on Anti-prion Activity
| Compound Series | Indole Ring Position | Substituent Type | Effect on Activity |
| Indole-3-glyoxylamides | C6 | Electron-withdrawing | Increased potency and metabolic stability nih.gov |
| Indole-3-glyoxylamides | C5 | Nitro (NO2) | Influences binding mode nih.gov |
Role of the 2-oxo-acetamide (Glyoxamide) Linker in Molecular Recognition
The 2-oxo-acetamide, or glyoxamide, linker is not merely a spacer but an active participant in molecular recognition, primarily through its hydrogen bonding capabilities. This linker contains two carbonyl groups, which are excellent hydrogen bond acceptors.
The spatial arrangement of these two carbonyl groups is critical. X-ray crystallography studies on 2-(1H-indol-3-yl)-2-oxoacetamide have revealed that the orientation of the two carbonyl groups is influenced by the formation of an elaborate system of intermolecular N-H···O hydrogen bonds. nih.gov This inherent conformational preference and hydrogen bonding potential are key to the linker's role in binding.
In many ligand-receptor interactions, the amide carbonyl of the glyoxamide linker is proposed to form a crucial hydrogen bond with a donor site on the protein target. nih.gov The adjacent carbonyl group can also participate in hydrogen bonding, further stabilizing the ligand-receptor complex. The rigidity and defined geometry of the glyoxamide linker help to orient the indole ring and the N-pentyl chain for optimal interactions with their respective binding pockets.
Furthermore, SAR studies have often shown that modifications to the glyoxamide substructure are not well-tolerated, leading to a significant loss of activity. nih.gov This underscores the critical role of this linker in maintaining the precise geometry and electronic properties required for effective molecular recognition and biological function. The ability of the carboxamide linkage to form strong interactions with active site residues has been demonstrated in various enzyme inhibitor classes, such as MAO-B inhibitors. researchgate.net
Modifications to the Glyoxamide Moiety and Their Consequences
Research on a series of indole- and pyrrole-derived cannabinoids, where the N-alkyl chain length was systematically varied, has demonstrated the critical role of this substituent. limef.com These studies revealed that a carbon chain of four to six carbons is optimal for in vitro and in vivo activity. limef.com Shorter chains resulted in inactive compounds, highlighting the importance of a certain degree of lipophilicity and spatial extension for effective interaction with the target receptor. limef.com
Extrapolating from these findings, the N-pentyl group in this compound is likely a key determinant of its biological activity. It is hypothesized that this alkyl chain engages in hydrophobic interactions within a specific binding pocket of its molecular target. The length and nature of this chain are critical for optimizing these interactions.
To illustrate the impact of N-substituent modifications on the activity of related indole compounds, consider the following data from studies on analogous systems.
Table 1: Impact of N-Alkyl Chain Length on the Biological Activity of Analogous Indole Derivatives
| N-Alkyl Substituent | Relative Potency | Key Observations |
|---|---|---|
| n-Propyl | Low | Reduced activity compared to longer chains, suggesting insufficient hydrophobic interaction. |
| n-Butyl | Moderate to High | Significant increase in activity, indicating a better fit within the binding pocket. |
| n-Pentyl | High | Often represents the optimal chain length for maximizing hydrophobic interactions and potency. |
| n-Hexyl | Moderate to High | Activity may be maintained or slightly decreased, suggesting the binding pocket has a size limit. |
| n-Heptyl | Low | A sharp drop in activity, likely due to steric hindrance or unfavorable interactions beyond the optimal binding space. |
This table is a generalized representation based on SAR trends observed in related indole-derived compounds and is intended for illustrative purposes.
Further modifications, such as the introduction of branching or cyclic structures on the N-alkyl chain, can also significantly impact activity. For instance, replacing the N-pentyl group with a bulkier substituent like a cyclohexyl or benzyl (B1604629) group could either enhance or diminish activity depending on the topology of the receptor's binding site.
Conformational Preferences of the Glyoxamide Linker
Studies on similar indol-3-ylglyoxamide structures have shown that the conformation of the glyoxamide linker is influenced by both intramolecular and intermolecular forces, such as hydrogen bonding. The presence of the N-H proton in the amide group allows for the formation of hydrogen bonds, which can stabilize specific conformations.
The relative orientation of the two carbonyl groups can be described as syn or anti. The conformational preference can be influenced by the nature of the substituents on the amide nitrogen. For instance, in N-alkyl-indol-3-yl-glyoxalylamides, steric hindrance between the alkyl group and the rest of the molecule can favor a specific rotamer.
Computational modeling and spectroscopic analyses of related compounds suggest that the glyoxamide linker can exist in a relatively planar conformation, which may be crucial for fitting into a planar binding site on a receptor or enzyme. The N-pentyl chain, due to its flexibility, can then adopt various conformations to best occupy a hydrophobic pocket.
Mechanistic Studies of Molecular and Cellular Interactions in Research Models in Vitro/non Human
Target Protein/Enzyme Binding Affinity and Selectivity
Investigations into the binding affinity and selectivity of 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide with various biological targets are crucial for understanding its pharmacological potential. Research has focused on its interactions with enzymes involved in inflammation, various cell surface and mitochondrial receptors, and cytoskeletal proteins.
Enzymatic Inhibition Kinetics (e.g., 5-Lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2), hnps-PLA2)
A review of the available scientific literature did not yield specific data on the enzymatic inhibition kinetics of this compound against 5-Lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2), or human non-pancreatic secretory phospholipase A2 (hnps-PLA2). While other indole-based compounds have been investigated as inhibitors of these inflammatory enzymes, no studies quantifying the IC₅₀ or Kᵢ values for this compound have been published. nih.govnih.govnih.gov
Receptor Binding Assays (e.g., Translocator Protein (TSPO), Toll-Like Receptor 4 (TLR4), Cannabinoid Receptors (CB1/CB2))
While specific binding assay data for this compound with the Translocator Protein (TSPO) and Toll-Like Receptor 4 (TLR4) are not available in the current scientific literature, research has been conducted on the broader class of indol-3-yl-oxoacetamides, to which this compound belongs, for its interaction with cannabinoid receptors.
Studies have identified the indol-3-yl-oxoacetamide scaffold as a promising structure for developing ligands with high affinity for the Cannabinoid Receptor Type 2 (CB2). nih.gov The CB2 receptor is primarily expressed in immune cells and is a target for therapies aimed at reducing inflammation without the psychoactive effects associated with Cannabinoid Receptor Type 1 (CB1) activation. nih.govnih.gov
In radioligand binding assays using cell membranes from CHO cells stably transfected with the human CB2 receptor, various derivatives of the indol-3-yl-oxoacetamide core have been evaluated. nih.gov For instance, a related compound, N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide, demonstrated a high binding affinity for the CB2 receptor with a Kᵢ value of 0.37 nM and significant selectivity over the CB1 receptor (Kᵢ = 345 nM). nih.gov The N-pentyl group on the indole (B1671886) ring is a common feature in this class of potent CB2 ligands. nih.gov Although direct binding data for this compound is not specified, the strong affinity of its structural analogues suggests its potential as a CB2 receptor ligand.
| Compound Class | Target Receptor | Key Structural Feature | Reported Affinity of Analogue (Kᵢ) |
|---|---|---|---|
| Indol-3-yl-oxoacetamides | Cannabinoid Receptor 2 (CB2) | N-pentyl-1H-indole subunit | 0.37 nM (for N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide) nih.gov |
| Indol-3-yl-oxoacetamides | Cannabinoid Receptor 1 (CB1) | N-pentyl-1H-indole subunit | 345 nM (for N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide) nih.gov |
Tubulin Polymerization Inhibition and Microtubule Destabilization
There is currently no published scientific data detailing the effects of this compound on tubulin polymerization or microtubule stability. The indole moiety is a core component of several known tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, leading to cell-cycle arrest and apoptosis. nih.govrsc.orgnih.gov However, specific assays to determine if this compound shares this mechanism of action have not been reported.
Investigation of Intracellular Signaling Pathway Modulation
The ability of a compound to modulate intracellular signaling pathways determines its ultimate effect on cellular function. Research into these mechanisms provides a deeper understanding of a compound's biological activity beyond simple receptor binding or enzyme inhibition.
Modulation of Prion Protein Accumulation in Cell Line Models
A review of the scientific literature yielded no studies investigating the effect of this compound on the accumulation or metabolism of prion proteins in any cell line models. nih.gov
Quorum Sensing Inhibition Mechanisms in Bacterial Systems
There is no available research documenting the activity of this compound as an inhibitor of quorum sensing in bacterial systems. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. nih.govmdpi.com While some natural and synthetic molecules are known to interfere with these pathways, the potential role of this compound in this process remains uninvestigated. nih.govresearchgate.net
Absence of a specific link between "this compound" and the biological pathways under investigation
Extensive searches have been conducted to find documented research linking the specific chemical compound This compound to the biological pathways and cellular assays outlined in the user's request. These searches have yielded no direct evidence or studies investigating the compound's effects on:
STAT1 Pathway Modulation
BRD4 Degradation
DNA Intercalation and Topoisomerase II Inhibition
Glucose Uptake and Glycolysis Modulation
Cell Cycle Progression (G2/M Phase Arrest)
Apoptosis Induction (PARP Cleavage, Caspase Activation)
The indole-3-glyoxylamide (B122210) scaffold, which is the core structure of the requested compound, is recognized in medicinal chemistry as a "privileged structure." nih.gov This means that derivatives from this core are known to interact with a wide range of biological targets and have been investigated for various therapeutic effects, including as anticancer agents. nih.govontosight.aiajprd.comajprd.com
For instance, different compounds with the indole-3-glyoxylamide core have been studied for their ability to induce apoptosis, inhibit topoisomerase II, and cause cell cycle arrest. nih.gov One such derivative, Indibulin (N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxylamide), is known to be an anti-mitotic agent that arrests tumor cell growth at the G2/M phase. ajprd.com Another hybrid compound was found to bind to DNA and inhibit topoisomerase II, leading to the induction of apoptosis. nih.gov
However, it is crucial to note that these biological activities are highly specific to the exact chemical structure of the derivative, including the substitutions on the indole ring and the amide nitrogen. The activities of one derivative, such as Indibulin, cannot be scientifically attributed to another, such as this compound, without direct experimental evidence.
Despite the known potential of the broader indole-3-glyoxylamide class, no specific research data for this compound in the context of the requested biological mechanisms could be located in the available scientific literature. Therefore, it is not possible to provide a detailed, scientifically accurate article on this specific compound as per the user's instructions.
Cellular Functional Assays (Focus on Molecular and Cellular Phenotypes)
Cell Viability and Proliferation Assays (e.g., MTT, for compound characterization in cell lines)
The indol-3-ylglyoxylamide scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives synthesized and evaluated for their cytotoxic and anti-proliferative activities against a variety of human cancer cell lines. nih.govajprd.com While specific data for this compound is not extensively documented in publicly available research, the broader class of N-substituted indol-3-ylglyoxylamides has demonstrated significant effects on cell viability and proliferation, primarily investigated through MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. ajprd.com
These studies often involve the synthesis of a library of related compounds to establish structure-activity relationships (SAR). For instance, research into a series of C5-tethered indol-3-ylglyoxylamides revealed their potential as inhibitors of tubulin polymerization. nih.gov The cytotoxic activity of these derivatives was assessed against several cancer cell lines, including prostate (DU145, PC-3), lung (A549), and colon (HCT-15) cancers, with the DU145 cell line showing particular sensitivity. nih.gov
In a similar vein, a series of thiazole-linked indolyl-3-glyoxylamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the same panel of cancer cell lines. ajprd.com The most potent compound in this series exhibited an IC50 value of 93 nM against the DU145 prostate cancer cell line. ajprd.com Furthermore, this active compound was found to be less toxic to non-cancerous RWPE-1 cells, suggesting a degree of selectivity for cancer cells. ajprd.com
Another study focused on modifying the side chains of (indol-3-yl)glyoxamides to explore their potential as antitumor agents. ajprd.com The research highlighted that N-heterocyclic indolyl glyoxylamide derivatives exhibited antiproliferative effects on human lung cancer cells. ajprd.com The general findings from these studies indicate that the indole-3-glyoxylamide core is a promising starting point for the development of novel anti-cancer agents, with the substitutions on the amide nitrogen and other positions of the indole ring playing a crucial role in determining the cytotoxic potency and selectivity. nih.govajprd.com
Table 1: Cytotoxic Activity of Selected Indol-3-ylglyoxylamide Derivatives
| Compound Class | Cell Line | Assay | Endpoint | Result | Reference |
| C5-tethered indol-3-ylglyoxylamides | DU145 (prostate) | MTT | IC50 | 140 nM (for compound 7f) | ajprd.com |
| Thiazole (B1198619) linked indolyl-3-glyoxylamides | DU145 (prostate) | MTT | IC50 | 93 nM (for compound 13d) | ajprd.com |
| Indole- and indolizine-glyoxylamides | Various (including MDR phenotypes) | Not specified | Cytotoxicity | Demonstrated | nih.gov |
| N-heterocyclic indolyl glyoxylamides | Human Lung Cancer | Not specified | Antiproliferative effects | Observed | ajprd.com |
This table presents data for structurally related compounds to this compound to illustrate the general activity of the indol-3-ylglyoxylamide scaffold.
Inhibition of Viral Replication (e.g., RSV, HIV-1) in in vitro Cell Culture Systems
HIV-1:
Substituted indolylglyoxylamides have been reported to exhibit anti-HIV activity. ajprd.com The mechanism of action for some indole derivatives has been elucidated, showing inhibition of key viral processes. For example, studies on 3-oxindole derivatives, which share the core indole structure, have identified compounds that act as small molecule HIV-1 inhibitors by targeting Tat-mediated viral transcription. nih.govnih.gov
In one such study, a series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their antiviral activity against HIV-1. The most potent compound, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, demonstrated a half-maximal inhibitory concentration (IC50) of 0.4578 μM with a high selectivity index (SI) of 111.37, indicating low cytotoxicity at its effective antiviral concentration. nih.gov Mechanistic studies revealed that these compounds specifically interfered with the Tat-mediated transcription of the HIV-1 LTR promoter, a critical step in the viral replication cycle. nih.govnih.gov
Table 2: Anti-HIV-1 Activity of a Representative 3-Oxindole Derivative
| Compound | Virus Strain | Assay | Endpoint | Result | Selectivity Index (SI) | Reference |
| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) | HIV-1 | Antiviral Assay | IC50 | 0.4578 μM | 111.37 | nih.gov |
This table presents data for a structurally related indole compound to illustrate the potential anti-HIV-1 activity of the broader chemical class.
RSV:
Information regarding the specific activity of indol-3-yl-2-oxo-acetamide derivatives against RSV is limited in the reviewed literature. However, studies on other closely related indole-containing compounds have shown promise. For instance, derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide have been identified as inhibitors of both RSV and influenza A virus RNA-dependent RNA polymerase (RdRp). While the "thio" linkage represents a structural difference from this compound, these findings suggest that the indole scaffold can be a valuable template for developing RSV inhibitors. Further research is necessary to determine if the oxo-acetamide linkage in the target compound confers any anti-RSV activity.
Metabolic Stability and Biotransformation in Research Models
In Vitro Hepatic Microsomal Stability Studies
In vitro studies utilizing liver microsomes are a cornerstone for assessing the metabolic stability of xenobiotics. These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, which are responsible for the majority of phase I metabolic reactions.
Table 1: Illustrative Microsomal Stability Data for Structurally Related Indole (B1671886) Compounds
| Compound Analogue | Microsomal Source | Intrinsic Clearance (CLint) (µL/min/mg) | Half-Life (t½) (min) |
|---|---|---|---|
| Indole-2-carboxamide Analog A | Human | High | Short |
| Indole-2-carboxamide Analog B | Rat | Moderate | Moderate |
| Indole-2-carboxamide Analog C | Mouse | Low | Long |
Note: This table is illustrative and based on general findings for the indole-2-carboxamide class, not specific to 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide.
Metabolic stability can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes. For example, research on related indole derivatives has highlighted notable differences in clearance rates between human and rodent (rat, mouse) liver microsomes. Such discrepancies are critical to consider when extrapolating preclinical data to human scenarios.
Identification of Metabolites through LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and structurally characterize metabolites formed during biotransformation studies.
For compounds containing an indole nucleus, several metabolic pathways are commonly observed. These include:
Oxidation and Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, a common reaction catalyzed by cytochrome P450 enzymes. The alkyl side chain can also undergo oxidation.
Glucuronidation: Following phase I metabolism (like hydroxylation), the resulting metabolites can be conjugated with glucuronic acid, a phase II reaction that increases water solubility and facilitates excretion.
Through the use of high-resolution mass spectrometry, the exact mass of metabolites can be determined, allowing for the prediction of their elemental composition. Fragmentation patterns (MS/MS spectra) provide further structural information, helping to pinpoint the site of metabolic modification on the parent molecule. For indole-containing compounds, characteristic fragmentation patterns can help identify hydroxylation on the indole ring versus the alkyl chain.
Chemical Stability and Degradation Pathways in Solution
Comprehensive research into the chemical stability and degradation pathways of This compound in solution under varying conditions of pH, light, and temperature has not been extensively reported in publicly available scientific literature. As a result, detailed experimental data regarding its degradation kinetics and the specific structural elucidation of its degradation products are not available.
The stability of a compound in solution is a critical factor for its storage, handling, and use in experimental settings. Factors such as the pH of the solvent, exposure to light (photostability), and temperature can all influence the rate and pathway of degradation. For the indole class of compounds, the indole ring itself can be susceptible to oxidative degradation. The amide and ketone functionalities present in This compound could also be subject to hydrolysis under certain pH conditions. However, without specific studies on this molecule, any discussion of its stability profile would be speculative and fall outside the scope of this article.
Further research would be necessary to establish a comprehensive chemical stability profile for This compound . Such studies would typically involve subjecting the compound to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) and analyzing the resulting mixture using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify any degradants.
Data on Chemical Stability and Degradation Pathways
No specific data from research findings on the chemical stability and degradation of This compound in solution is available in the reviewed literature. Therefore, no data tables can be presented.
Advanced Research Applications and Future Directions for Indole 3 Glyoxamides
Development as Chemical Probes for Biological Systems
A critical area of modern chemical biology is the development of chemical probes to explore complex biological systems. These molecular tools are designed to interact with specific cellular components, enabling researchers to identify drug targets, elucidate mechanisms of action, and visualize biological processes in real-time. The indole-3-glyoxamide scaffold is an excellent candidate for developing such probes due to its inherent biological activity and synthetic tractability.
Use in Affinity-Based Proteomics for Target Deconvolution
Phenotypic drug discovery, where compounds are identified based on their effect on cells or organisms without prior knowledge of the target, has seen a resurgence. nih.gov A crucial step in this process is target deconvolution—the identification of the specific molecular target(s) responsible for the observed phenotype. nih.gov Affinity-based proteomics is a powerful strategy for this purpose. nih.gov
The general workflow involves modifying a bioactive molecule, such as an indole-3-glyoxamide, with an affinity tag (e.g., biotin) or a "clickable" handle (e.g., an alkyne group). nih.govnih.gov This modified compound, or "probe," retains its ability to bind to its target protein(s). After introducing the probe to a cell lysate or live cells, the probe-protein complexes can be "fished out" using streptavidin-coated beads (for biotin (B1667282) tags) or captured via a click chemistry reaction. nih.govnih.gov The captured proteins are then identified using high-sensitivity mass spectrometry, revealing the direct and indirect targets of the original compound. nih.gov
While specific examples of 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide being used as an affinity probe are not yet prominent in the literature, the strategy is broadly applicable. An alkyne or biotin tag could be incorporated into the structure, for instance, at the indole (B1671886) nitrogen or as a modification of the N-pentyl chain, to create a tool for identifying its cellular binding partners without disrupting its core pharmacophore.
Fluorescent or Radiolabeled Derivatives for Imaging and Binding Studies
Visualizing the distribution and target engagement of a molecule within cells and organisms provides invaluable insight. This is achieved by labeling the compound with a fluorescent dye (fluorophore) or a positron-emitting radioisotope.
Fluorescent Derivatives: Indole and its derivatives are known to possess intrinsic fluorescence, a property that can be enhanced or shifted by chemical modification to create effective fluorescent probes for cellular imaging. mdpi.com By attaching a fluorophore to the indole-3-glyoxamide scaffold, researchers can use fluorescence microscopy to observe its subcellular localization, for example, in the mitochondria or endoplasmic reticulum. rsc.orgnih.gov The choice of fluorophore and its attachment point is critical to ensure that the biological activity of the parent molecule is not compromised. nih.gov Studies on various indole derivatives have demonstrated successful labeling for live-cell imaging, providing a clear path for the development of fluorescent probes based on the this compound structure. mdpi.commdpi.com
Radiolabeled Derivatives: Positron Emission Tomography (PET) is a non-invasive imaging technique that uses molecules labeled with radioisotopes, such as Fluorine-18 (¹⁸F), to visualize and quantify physiological processes in vivo. nih.govmdpi.com The indole scaffold has been successfully radiolabeled with ¹⁸F for PET imaging of targets in the brain and tumors. nih.govnih.gov A common strategy involves synthesizing a precursor molecule and then introducing the ¹⁸F isotope in a final radiosynthesis step. nih.govmdpi.comnih.gov For instance, an [¹⁸F]fluoroethoxy group can be attached to the indole ring to create a PET radiotracer. nih.gov Applying this methodology to this compound could yield a valuable radioligand for studying its pharmacokinetics and target binding in preclinical models.
Precursors for Novel Chemical Entities with Enhanced Properties
The indole-3-glyoxamide structure serves as an excellent starting point or scaffold for the synthesis of new molecules with improved properties, such as greater potency, higher target selectivity, or enhanced drug delivery characteristics. mdpi.comnih.gov
Scaffold Modification for Improved Target Selectivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different parts of a molecule contribute to its biological activity. nih.govnih.govnih.gov Extensive SAR studies on the indole-3-glyoxamide scaffold have shown that minor chemical modifications can lead to significant changes in biological function and target preference. mdpi.comajprd.com
Key modification sites include:
The Indole Nitrogen (N-1): Introducing substituents at this position, such as substituted benzyl (B1604629) groups, can drastically alter the compound's activity. For example, in a series of antitumor agents, a 4-chlorobenzyl group at N-1 was found to be important for activity against various cancer cell lines. ajprd.com
The Indole Ring: Substitutions at positions C-4, C-5, C-6, or C-7 of the indole ring can fine-tune the electronic and steric properties of the molecule, influencing target binding.
The N-Amide Group: The nature of the substituent on the amide nitrogen is crucial. Replacing the pentyl group of this compound with aryl groups, such as a pyridinyl moiety, has been shown to be critical for potent antitumor activity in some series. nih.gov
These systematic modifications allow chemists to optimize the scaffold to selectively target a wide range of proteins, including tubulin, various enzymes, and receptors. mdpi.comnih.gov
| Modification Site | Substituent Example | Resulting Biological Target/Activity | Reference |
|---|---|---|---|
| N-Amide Group | Pyridin-4-yl | Potent tubulin polymerization inhibition; antitumor activity | nih.govajprd.com |
| Indole N-1 Position | 4-Chloro-3-nitrobenzyl | Enhanced cytotoxicity against carcinoma cell lines | nih.gov |
| Core Scaffold | Fusion with a thiazole (B1198619) nucleus | Potent inhibition of tubulin polymerization (IC₅₀ = 93 nM against DU145 prostate cancer cells) | mdpi.com |
| N-Amide Group | Various substituted phenyl groups | Pancreatic lipase (B570770) inhibition | nih.gov |
Design of Bifunctional Ligands and Prodrugs
Bifunctional Ligands: A sophisticated drug design strategy involves creating bifunctional molecules, or hybrids, that link two distinct pharmacophores to achieve a novel or enhanced effect. nih.govwuxibiology.com This can involve targeting two different proteins simultaneously or creating a molecule where one part binds the target and the other recruits a cellular machine, such as the protein degradation machinery (as in PROTACs). wuxibiology.comacs.org A clear example using the indole-3-glyoxamide scaffold is the development of hybrids with the β-carboline skeleton. mdpi.com In these molecules, the β-carboline part acts as a DNA intercalating agent, while the indole-3-glyoxamide moiety helps position the molecule correctly, resulting in a hybrid compound with cytotoxic properties. mdpi.com
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. nih.govnih.gov This strategy is widely used to overcome challenges such as poor water solubility, low membrane permeability, or rapid metabolism. nih.govrsc.org For a compound like this compound, a prodrug approach could be employed to improve its pharmacokinetic properties. mdpi.com For example, a phosphate (B84403) or amino acid group could be attached to the indole nitrogen, creating a more water-soluble derivative that is cleaved by cellular enzymes to release the active parent compound. nih.govnih.gov This can lead to improved oral bioavailability and better drug delivery to the target site. nih.gov
Application as Analytical Standards in Research Settings
In any chemical or pharmaceutical research setting, the availability of high-purity analytical reference standards is essential for validating analytical methods and ensuring the quality and consistency of research data. supelco.com.tw A well-characterized compound like this compound can serve as a crucial reference standard in several contexts:
Synthesis of Analogues: When researchers synthesize new derivatives based on the indole-3-glyoxamide scaffold, they can use the parent compound as a standard in techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and assess the purity of their newly created molecules.
Metabolism Studies: In studies investigating the metabolic fate of related indole-3-glyoxamide drugs, this compound can be used as a reference marker to help identify potential metabolites.
Forensic and Analytical Chemistry: The identification of novel synthetic compounds in various samples often relies on comparison with a known, authenticated standard. researchgate.net
Emerging Research Areas and Potential Novel Mechanisms of Action for Indole-Glyoxamide Derivatives
The indole-3-glyoxamide scaffold, a key structural component of this compound, is recognized as a "privileged structure" in medicinal chemistry. mdpi.com This framework has proven to be a versatile template for developing a wide array of pharmacologically active compounds. mdpi.com While historically known for applications in cancer therapy, primarily as tubulin inhibitors, the research landscape for indole-glyoxamide derivatives is expanding into new therapeutic areas with novel mechanisms of action. These emerging applications underscore the scaffold's potential to address a range of complex diseases. mdpi.com
Anticancer Therapeutics Beyond Tubulin Inhibition
While the anti-mitotic activity of compounds like indibulin, which destabilizes microtubules, is well-established, newer research is uncovering alternative anticancer mechanisms for indole-glyoxamide derivatives. mdpi.comnih.gov These novel approaches target different cellular pathways, offering potential solutions for multi-drug resistant (MDR) tumors. nih.gov
One emerging strategy involves targeting DNA and associated enzymes. Certain β-carboline indol-3-yl-glyoxylamide hybrids have been designed to function as DNA intercalators, with the glyoxamide moiety playing a crucial role in orienting the molecule for interaction and forming hydrogen bonds with DNA. mdpi.com In preclinical studies, these compounds not only bind to DNA but also inhibit topoisomerase II, an enzyme vital for DNA replication, and induce apoptosis (programmed cell death). mdpi.com
Another innovative mechanism is the dual inhibition of key enzymes in inflammatory pathways that are also implicated in cancer proliferation. A series of 1,2,3-triazole tethered indole-3-glyoxamide derivatives have been synthesized and shown to be potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov This dual action provides both anti-inflammatory and anti-proliferative effects, with some compounds demonstrating significant activity against prostate cancer cell lines. nih.gov
Furthermore, researchers are exploring the inhibition of the p53-MDM2 interaction, a critical pathway in cancer development. A 2-phenylindol-3-ylglyoxylyldipeptide derivative has emerged as a potent inhibitor of this interaction while also showing a high binding affinity for the translocator protein (TSPO). mdpi.com
| Derivative Class | Mechanism of Action | Target Cell Line/Model | Key Findings | Reference(s) |
| β-Carboline Indol-3-yl-glyoxylamide Hybrids | DNA Intercalation; Topoisomerase II Inhibition | Various Human Cancer Cell Lines | Induce early and late apoptosis; glyoxamide moiety is crucial for DNA interaction. | mdpi.com |
| 1,2,3-Triazole Tethered Indole-3-glyoxamides | Dual COX-2 and 5-LOX Inhibition | Prostate Cancer (DU145) | Compounds 11q and 13s showed excellent COX-2 inhibition and significant anti-proliferative activity. | nih.gov |
| 2-Phenylindol-3-ylglyoxylyl-dipeptides | p53-MDM2 Interaction Inhibition; TSPO Binding | N/A | Compound 26 showed superior activity to the lead compound in inhibiting the p53-MDM2 interaction. | mdpi.com |
Modulation of the Endocannabinoid System
A significant and promising area of research for indole-based compounds is the modulation of the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. nih.gov This system is involved in a multitude of physiological processes, and its modulation holds therapeutic potential. Indole-2-carboxamides have been identified as a valuable scaffold for developing allosteric modulators for the CB1 receptor. researchgate.net More specifically, indole-3-oxoacetamides, which are structurally similar to indole-3-glyoxamides, are being investigated as potent and selective CB2 receptor ligands. nih.gov This research could lead to new treatments for various conditions where the endocannabinoid system plays a key role.
| Derivative Class | Target Receptor | Potency (EC50 / Ki) | Key Findings | Reference(s) |
| Indole-3-carboxamide derivatives (e.g., 5F-MDMB-PICA) | CB1 / CB2 | EC50: 3.26 nM (CB1), 0.87 nM (CB2) | Demonstrated high potency and efficacy, about three times higher than the reference compound JWH-018. | nih.gov |
| Indazole-3-carboxamide derivatives (e.g., ADB-FUBINACA) | CB1 / CB2 | EC50: 0.69 nM (CB1), 0.59 nM (CB2) | Showed the highest potency among the tested synthetic cannabinoids. | nih.gov |
Neuroprotective and Anxiolytic Applications
The structural versatility of the indole core makes it a prime candidate for developing treatments for complex neurodegenerative and neurological disorders. hilarispublisher.com Indole derivatives are being explored for their ability to target multiple pathological mechanisms, including oxidative stress, protein misfolding, and neuroinflammation. hilarispublisher.com
Certain indole-3-glyoxamides have been identified as anxioselective agents that act on the GABA-A receptor, a key target for anxiety treatment. nih.gov These compounds offer the potential for developing novel anxiolytic drugs with improved safety profiles compared to existing medications. nih.gov Beyond anxiety, indole derivatives are being investigated for treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.gov The mechanisms of action are diverse, including the inhibition of cholinesterases and the prevention of amyloid-beta (Aβ) protein aggregation. nih.gov Some derivatives, like indole-3-carbinol (B1674136) (I3C), can cross the blood-brain barrier and may attenuate neuroinflammation, offering a pathway to slow the progression of these diseases. nih.gov
Antiviral and Antimicrobial Potential
The indole scaffold is a core component of many compounds with broad-spectrum biological activity, including antiviral and antimicrobial effects. mdpi.com Research has demonstrated that indole derivatives can inhibit various stages of the viral life cycle. For instance, some derivatives act as inhibitors of viral entry and membrane fusion, while others target viral enzymes like reverse transcriptase, integrase, and polymerase. nih.gov This broad activity has led to investigations of indole-based compounds, including indole-3-glyoxamides, as potential inhibitors of HIV-1 and, more recently, SARS-CoV-2. nih.govfrontiersin.org
In the realm of antimicrobial agents, indole-3-carboxylic acid conjugated with dipeptides has shown promising antibacterial and antifungal activity. rsc.org Molecular docking studies suggest these compounds may act by inhibiting essential microbial enzymes like DNA gyrase and lanosterol-14-alpha demethylase. rsc.org
| Therapeutic Area | Potential Mechanism of Action | Specific Target | Example Compound Class | Reference(s) |
| Antiviral (HIV-1) | Inhibition of viral attachment | HIV-1 Attachment Protein | Indole-3-glyoxamide derivatives | nih.gov |
| Antiviral (HCV) | Inhibition of viral entry and replication | N/A | Ethyl 1H-indole-3-carboxylate derivatives | nih.gov |
| Antiviral (SARS-CoV-2) | Inhibition of viral replication | N/A | 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | actanaturae.ru |
| Antibacterial / Antifungal | Enzyme Inhibition | DNA gyrase / Lanosterol-14-alpha demethylase | Indole-3-carboxylic acid-dipeptide conjugates | rsc.org |
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via a two-step process: (1) coupling of indole-3-acetic acid derivatives with pentylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) and (2) oxidation of the intermediate to introduce the 2-oxo group. Optimization involves controlling reaction temperature (e.g., reflux at 80–100°C), solvent selection (e.g., DMF or THF for solubility), and catalyst use (e.g., DMAP for acylation). Purification often employs recrystallization from methanol or column chromatography with ethyl acetate/hexane gradients .
Basic Structural Characterization
Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Key techniques include:
- 1H/13C NMR : To verify indole proton signals (δ 7.0–7.5 ppm for aromatic protons) and the pentyl chain (δ 1.2–1.6 ppm for CH2 groups). The 2-oxo group appears as a carbonyl signal at ~170 ppm in 13C NMR.
- FT-IR : Confirmation of amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : To validate the molecular ion peak (e.g., [M+H]+ at m/z 273.1 for C15H17N2O2) .
Advanced Spectral Interpretation
Q: How can researchers resolve discrepancies in NMR data for this compound, particularly overlapping signals in the aliphatic region? A: Use 2D NMR techniques (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between the pentyl chain’s terminal methyl (δ 0.9 ppm) and the adjacent CH2 group can distinguish chain connectivity. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR may reduce signal broadening caused by conformational flexibility .
Biological Activity Evaluation
Q: What methodologies are recommended for assessing the anti-inflammatory potential of this compound? A: Use in vitro assays such as:
- COX-1/COX-2 inhibition : ELISA-based measurement of prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages.
- NF-κB luciferase reporter assay : To evaluate modulation of inflammatory signaling pathways.
Include positive controls (e.g., indomethacin) and validate results with dose-response curves (IC50 calculations). Cell viability assays (MTT) are critical to rule out cytotoxicity .
Data Contradiction Analysis
Q: How should researchers address conflicting bioactivity data between this compound and its analogs (e.g., N-pentyl vs. N-methoxyethyl derivatives)? A: Perform structure-activity relationship (SAR) studies by systematically varying substituents:
- Compare logP values (pentyl chain increases lipophilicity vs. methoxyethyl’s polarity).
- Use molecular docking to assess binding affinity differences in target proteins (e.g., COX-2).
Experimental validation via isothermal titration calorimetry (ITC) can quantify binding thermodynamics .
Advanced Computational Modeling
Q: What computational approaches are suitable for predicting the electronic properties of this compound? A: Employ density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to calculate:
- HOMO-LUMO gaps (reactivity prediction).
- Electrostatic potential maps (nucleophilic/electrophilic sites).
Validate models against experimental FT-IR/Raman spectra for vibrational mode alignment .
Stability and Storage
Q: What storage conditions are optimal for maintaining the compound’s stability in long-term studies? A: Store as a lyophilized solid at –20°C under inert gas (argon) to prevent oxidation. For solution stability, use anhydrous DMSO (stored over molecular sieves) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Synthetic Challenges
Q: How can researchers mitigate low yields during the acylation step of the pentylamine moiety? A: Optimize by:
- Using Schlenk techniques to exclude moisture.
- Introducing coupling agents like HATU for sterically hindered amines.
- Monitoring reaction progress with TLC (silica, 10% MeOH/CH2Cl2). Post-reaction, extract unreacted amine with dilute HCl to improve purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
